molecular formula C19H28N6O B5943236 (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5943236
M. Wt: 356.5 g/mol
InChI Key: TYCAOUNDOZYPFM-UHFFFAOYSA-N
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Description

(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with an amino group and an isopropyl group, linked to a piperidine ring that is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a condensation reaction between appropriate precursors. Subsequent steps involve the introduction of the amino and isopropyl groups under controlled conditions, followed by the formation of the piperidine ring. The final step includes the attachment of the pyrazole ring to the piperidine ring, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

Compared to similar compounds, (2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

(2-amino-6-propan-2-ylpyrimidin-4-yl)-[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-11(2)14-9-17(22-19(20)21-14)18(26)25-7-5-13(6-8-25)16-10-15(12(3)4)23-24-16/h9-13H,5-8H2,1-4H3,(H,23,24)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCAOUNDOZYPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)C(=O)N2CCC(CC2)C3=CC(=NN3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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